molecular formula C13H9F3O B1370757 3-(4-Trifluoromethylphenyl)phenol CAS No. 365426-93-3

3-(4-Trifluoromethylphenyl)phenol

Cat. No.: B1370757
CAS No.: 365426-93-3
M. Wt: 238.2 g/mol
InChI Key: ADMXVFQXBMAXJX-UHFFFAOYSA-N
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Description

3-(4-Trifluoromethylphenyl)phenol is an organic compound with the molecular formula C13H9F3O. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a phenol group.

Scientific Research Applications

3-(4-Trifluoromethylphenyl)phenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Safety and Hazards

When handling 3-(4-Trifluoromethylphenyl)phenol, it is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and beware of vapors accumulating to form explosive concentrations . It is also recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, provide appropriate exhaust ventilation at places where dust is formed, and keep away from sources of ignition .

Biochemical Analysis

Biochemical Properties

3-(4-Trifluoromethylphenyl)phenol plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and peroxidase. These interactions often involve the modulation of enzyme activity, either through inhibition or activation, depending on the specific context. The trifluoromethyl group in this compound enhances its binding affinity to these enzymes, thereby influencing their catalytic efficiency .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. For instance, this compound can modulate the expression of genes involved in the antioxidant response, thereby enhancing the cell’s ability to counteract oxidative damage. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific active sites on enzymes, leading to either inhibition or activation of their catalytic functions. For example, the trifluoromethyl group can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, stabilizing the enzyme-substrate complex. This interaction can result in altered enzyme kinetics and changes in downstream biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity can degrade over extended periods or under extreme conditions such as high temperature or pH. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of maintaining antioxidant defenses and metabolic balance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance antioxidant defenses and improve metabolic efficiency. At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage. These adverse effects are often dose-dependent, with a clear threshold beyond which the compound’s benefits are outweighed by its toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics. The compound can influence metabolic flux by modulating the activity of these enzymes, leading to changes in the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects. The distribution of this compound is influenced by its hydrophobic nature, which allows it to accumulate in lipid-rich compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often found in the cytoplasm and mitochondria, where it can interact with key metabolic enzymes and antioxidant proteins. Post-translational modifications, such as phosphorylation, can influence its targeting to specific organelles, thereby modulating its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Trifluoromethylphenyl)phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes.

    Base: Potassium carbonate or sodium carbonate.

    Solvent: Tetrahydrofuran or dimethylformamide.

    Temperature: 80-100°C.

    Time: 12-24 hours.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Trifluoromethylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

Comparison with Similar Compounds

    4-(Trifluoromethyl)phenol: Similar structure but lacks the additional phenyl ring.

    4-Hydroxybenzotrifluoride: Another trifluoromethyl-substituted phenol with different substitution patterns.

Uniqueness: 3-(4-Trifluoromethylphenyl)phenol is unique due to the presence of both a trifluoromethyl group and a phenol group on a biphenyl structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O/c14-13(15,16)11-6-4-9(5-7-11)10-2-1-3-12(17)8-10/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMXVFQXBMAXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622080
Record name 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365426-93-3
Record name 4′-(Trifluoromethyl)[1,1′-biphenyl]-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365426-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 10% Pd/C (cat), 3-iodophenol (220 mg, 1.00 mmol) and 4-(trifluoromethyl)phenylboronic acid (284 mg, 1.49 mmol) was added a solution of K2CO3 (415 mg, 3.01 mmol) in water (10 mL) and the reaction mixture was heated in a Biotage microwave (170° C., absorption high, pre-stirring 10 s) for 20 min. The crude reaction mixture was then extracted into EtOAc (40 mL×3) and dried over MgSO4 to yield 3-(4-(trifluoromethyl)phenyl)phenol as a yellow solid (212 mg, 89%, 99% purity by HPLC) which was used without further purification.
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284 mg
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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